molecular formula C12H16N2O3 B1404004 Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 718632-43-0

Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No. B1404004
CAS RN: 718632-43-0
M. Wt: 236.27 g/mol
InChI Key: DNIYOGZTRAUIBF-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the molecular formula C12H16N2O3 . It has a molecular weight of 236.27 g/mol . The compound is typically stored at 4°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14)4-5-12/h8H,4-5,7H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 236.27 g/mol and a molecular formula of C12H16N2O3 .

Scientific Research Applications

Synthetic Routes and Chemical Space Exploration

  • The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate, has been explored through two efficient and scalable synthetic routes. These routes provide access to novel compounds that explore chemical spaces complementary to piperidine ring systems, indicating potential for diverse chemical applications (Meyers et al., 2009).

Medicinal Chemistry and Drug Synthesis

  • In medicinal chemistry, the synthesis of tert-butyl (S)-4-methyleneprolinate led to the creation of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir. This highlights the compound's role in the development of important pharmaceuticals (López et al., 2020).

Spirocyclic Compound Synthesis

  • Spirocyclic compounds like substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, derived from the highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones, are significant in organic synthesis. These compounds hold potential for various applications due to their structural uniqueness (Molchanov & Tran, 2013).

Development of Novel Amino Acids

  • The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, has expanded the family of sterically constrained amino acids. These amino acids are used in chemistry, biochemistry, and drug design, demonstrating the compound's relevance in these fields (Radchenko et al., 2010).

Structural and Conformational Studies

  • The molecular structure and conformation of similar compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been studied using techniques like X-ray diffraction and NMR spectroscopy. These studies contribute to our understanding of the structural properties of spirocyclic and bicyclic compounds (Moriguchi et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14)4-5-12/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIYOGZTRAUIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C12CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857159
Record name tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

718632-43-0
Record name tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 2
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 3
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 4
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 6
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

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